![molecular formula C24H17F2N3 B2674565 3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-91-9](/img/structure/B2674565.png)
3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines, which have been found to possess a variety of biological activities. In
Wissenschaftliche Forschungsanwendungen
Fluorescence Applications
Quinoline derivatives, including pyrazolo[4,3-c]quinolines, are known for their efficient fluorescence. They are widely used in biochemistry and medicine for studying various biological systems. These compounds are particularly valuable as DNA fluorophores due to their fused aromatic systems, which include heteroatoms making them sensitive and selective for specific applications. Their fluorescence properties make them suitable for applications in light-emitting devices and as molecular sensors due to their bright and stable emission under various conditions (Aleksanyan & Hambardzumyan, 2013); (Mu et al., 2010).
Photophysical and Electrochemical Properties
The structural and optical properties of pyrazolo[4,3-c]quinoline derivatives have been extensively studied, showing that these compounds exhibit promising photophysical and electrochemical characteristics. These properties are crucial for their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their high fluorescence yield and the ability to tune the basicity through fluorine substitution make them resistant to proton donors, enhancing their stability and performance in various applications (Zeyada, El-Nahass, & El-Shabaan, 2016); (Szlachcic & Uchacz, 2018).
Applications in Photodiode Fabrication
Research has also explored the use of pyrazolo[4,3-c]quinoline derivatives in the fabrication of organic-inorganic photodiode devices. These studies have shown that the derivatives can be deposited as thin films to form heterojunction diodes, displaying rectification behavior and photovoltaic properties under both dark and illumination conditions. This application underscores their potential in the development of new types of photodiodes with improved performance parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Molecular Sensing and Antitubercular Activity
The versatility of the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore as a building block for the construction of molecular sensors has been demonstrated. These compounds can be integrated into fluorophore-spacer-receptor systems, showing strong analyte-induced fluorescence enhancement, which is valuable for metal ion recognition. Additionally, certain pyrazolo[3,4-c]quinoline derivatives have been synthesized and tested for their antitubercular activity, offering a new avenue for therapeutic applications (Rurack et al., 2002); (Kantevari et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-2-15-3-5-16(6-4-15)23-21-14-27-22-12-9-18(26)13-20(22)24(21)29(28-23)19-10-7-17(25)8-11-19/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGCRSINRUGYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674485.png)
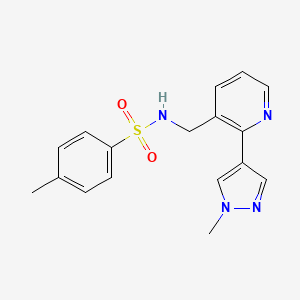
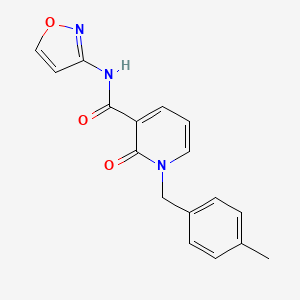
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone](/img/structure/B2674492.png)
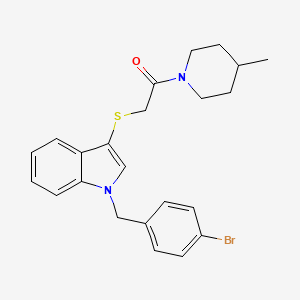
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)
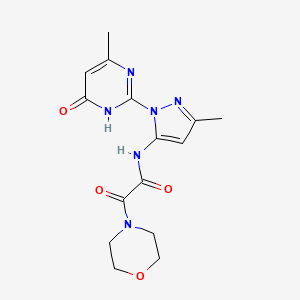
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide](/img/structure/B2674496.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2674497.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2674498.png)
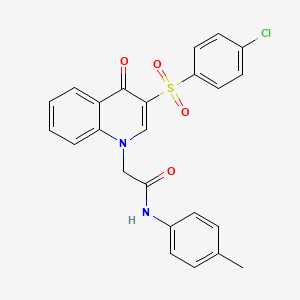
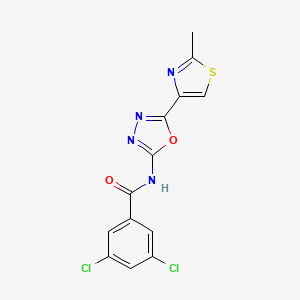
![4-{4-[(acetylamino)methyl]-1H-pyrazol-1-yl}-N-(4-fluorobenzyl)benzamide](/img/structure/B2674503.png)